

Comprehensive Characterization of 1,2-Dimethoxy-3,4,5-trinitrobenzene vs. Standard Nitroaromatics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>Benzene, 1,2-dimethoxy-3,4,5-trinitro-</i>
CAS No.:	17418-07-4
Cat. No.:	B103376

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Prepared by: Senior Application Scientist

Executive Summary & Chemical Context

In the development of energetic materials and complex pharmaceutical intermediates, the behavior of highly substituted nitroaromatics diverges significantly from standard baseline compounds like 1,3-dinitrobenzene (1,3-DNB) or 2,4,6-trinitrotoluene (TNT). 1,2-Dimethoxy-3,4,5-trinitrobenzene (commonly known as 3,4,5-trinitroveratrole) represents a unique class of sterically crowded nitroarenes.

Due to the contiguous arrangement of three nitro groups flanked by two electron-donating methoxy groups, the central nitro group is forced out of the aromatic plane. This steric strain decouples it from the ring's π -resonance system, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)—a reactivity profile entirely absent in less crowded analogs. This guide objectively compares the physicochemical properties, synthesis workflows, and

unique azide-mediated thermolysis pathways of 1,2-dimethoxy-3,4,5-trinitrobenzene against standard nitroaromatics.

Comparative Physicochemical Properties

The extreme substitution on the veratrole ring heavily influences its physical data. While standard nitroaromatics are generally stable to nucleophiles, the out-of-plane twisting in 3,4,5-trinitroveratrole drastically alters its chemical stability and partition coefficient (XLogP3 = 1.4) [1\[1\]](#).

Table 1: Quantitative Data Comparison

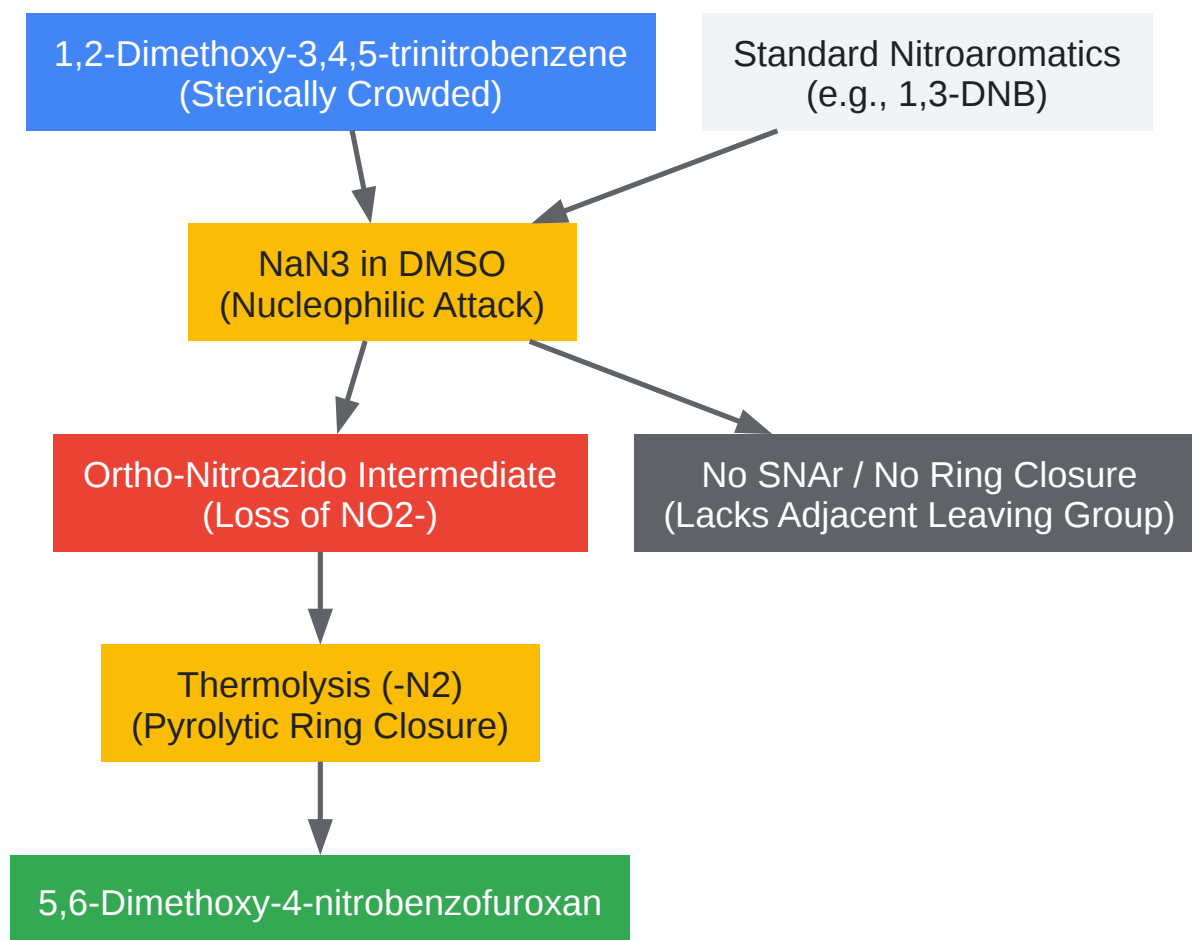
Property	1,2-Dimethoxy-3,4,5-trinitrobenzene	1,3-Dinitrobenzene (Standard)	2,4,6-Trinitrotoluene (Standard)
CAS Registry Number	17418-07-4	99-65-0	118-96-7
Molecular Formula	C8H7N3O8	C6H4N2O4	C7H5N3O6
Molecular Weight	273.16 g/mol	168.11 g/mol	227.13 g/mol
Density	~1.58 g/cm ³	1.58 g/cm ³	1.65 g/cm ³
XLogP3 (Lipophilicity)	1.4	1.49	1.60
SNAr Susceptibility	High (Displaces NO ₂ ⁻)	Low	Low
Azide Thermolysis Result	Benzofuroxan Derivative	Unreactive / Complex Mix	Unreactive / Complex Mix

Data supported by PubChem and GuideChem chemical databases [2\[2\]](#).

Mechanistic Pathway: The Benzofuroxan Divergence

The most critical differentiator of 1,2-dimethoxy-3,4,5-trinitrobenzene is its reaction with sodium azide. While standard nitroaromatics require harsh conditions to undergo substitution, 3,4,5-

trinitroveratrole readily undergoes nucleophilic substitution of the central nitro group by an azide ion, followed by pyrolytic ring closure to form 5,6-dimethoxy-4-nitrobenzofuroxan **3**[3].



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Fig 1: SNAr and pyrolytic ring closure of 3,4,5-trinitroveratrole vs standard nitroarenes.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physicochemical changes.

Protocol A: Synthesis of 1,2-Dimethoxy-3,4,5-trinitrobenzene

This procedure utilizes the exhaustive nitration of deactivated aromatic precursors using fuming nitric acid [4](#)[4].

- Precursor Dissolution: Dissolve 3,4-dinitroveratrole in fuming nitric acid ($d=1.49$ g/mL) under strict thermal control ($<5^{\circ}\text{C}$) [5](#)[5].
 - Causality: The methoxy groups strongly activate the ring, making it prone to oxidative degradation. Maintaining a low temperature prevents the cleavage of the ether linkages while allowing the electrophilic nitronium ion (NO_2^+) to attack.
- Thermal Activation: Allow the mixture to warm to room temperature and stir continuously.
 - Causality: The introduction of the third nitro group is highly disfavored due to the intense electron-withdrawing nature of the first two nitro groups. Warming provides the necessary activation energy to overcome this deactivated substitution barrier.
- Quenching: Pour the mixture over crushed ice and collect the precipitate via vacuum filtration.
 - Causality: Rapid dilution halts the nitration and crashes out the highly hydrophobic trinitro product.
- Purification: Recrystallize the crude solid from 95% ethanol .
 - Self-Validation: The product will form distinct colorless needles that characteristically turn pale yellow upon storage, confirming successful isolation.

Protocol B: Thermolysis and Benzofuroxan Synthesis

This protocol demonstrates the unique reactivity of the sterically crowded nitro group compared to standard nitroarenes [3](#)[3].

- Solvation: Dissolve 1,2-dimethoxy-3,4,5-trinitrobenzene in anhydrous Dimethylsulfoxide (DMSO).
 - Causality: DMSO is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion (N_3^-) unsolvated and highly nucleophilic, which is critical for attacking the sterically shielded aromatic ring.

- Nucleophilic Attack: Add Sodium Azide (NaN_3) and apply controlled heat.
 - Causality: The central nitro group is forced out of the aromatic plane by its bulky neighbors, breaking its resonance stabilization. This makes it an excellent leaving group for $\text{S}_{\text{N}}\text{Ar}$ by the azide ion.
- Pyrolytic Ring Closure: Monitor the reaction for steady gas evolution.
 - Self-Validation: The intermediate ortho-nitroazido compound is thermally unstable. Heat drives a pyrolytic ring closure, expelling nitrogen gas (N_2) to form the thermodynamically stable 5,6-dimethoxy-4-nitrobenzofuroxan. The visual evolution of N_2 bubbles serves as an in-process validation of the ring closure mechanism.

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Sources

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- To cite this document: BenchChem. [Comprehensive Characterization of 1,2-Dimethoxy-3,4,5-trinitrobenzene vs. Standard Nitroaromatics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103376/docs#comprehensive-characterization-of-1-2-dimethoxy-3-4-5-trinitrobenzene-vs-standard-nitroaromatics>]

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